molecular formula C9H9ClN2 B13299512 7-Chloro-2-ethylimidazo[1,2-a]pyridine

7-Chloro-2-ethylimidazo[1,2-a]pyridine

Cat. No.: B13299512
M. Wt: 180.63 g/mol
InChI Key: QMJACFWOPIQBRW-UHFFFAOYSA-N
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Description

7-Chloro-2-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant scaffold in medicinal chemistry, offering potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under metal-free conditions to minimize environmental impact.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-ethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-2-ethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-ethylimidazo[1,2-a]pyridine stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group can enhance its interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9ClN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h3-6H,2H2,1H3

InChI Key

QMJACFWOPIQBRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC(=CC2=N1)Cl

Origin of Product

United States

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